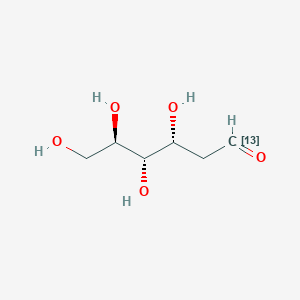
2-Deoxy-D-glucose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-D-glucose-13C is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with the carbon-13 isotope. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in various fields such as cancer research, metabolic studies, and imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C typically involves the halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by the reductive removal of the halo group and hydrolysis of the methoxy group using zinc in saturated aqueous sodium dihydrogen phosphate . This method ensures the incorporation of the carbon-13 isotope at specific positions within the glucose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and medical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-D-glucose-13C has numerous applications in scientific research:
Wirkmechanismus
2-Deoxy-D-glucose-13C acts as a glucose mimic, inhibiting glycolysis by forming and accumulating 2-deoxy-D-glucose-6-phosphate (2-DG6P) inside cells . This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to reduced ATP production and cell death . Additionally, it can prevent N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: The non-labeled version of 2-Deoxy-D-glucose-13C, used similarly in research but without the carbon-13 isotope.
Fluorodeoxyglucose: A glucose analog labeled with fluorine-18, used in PET imaging to study glucose metabolism in tissues.
Mannose: A sugar similar in structure to glucose, used in studies of glycosylation and metabolism.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications where detailed metabolic analysis is required.
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1 |
InChI-Schlüssel |
VRYALKFFQXWPIH-SHRLTTROSA-N |
Isomerische SMILES |
C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


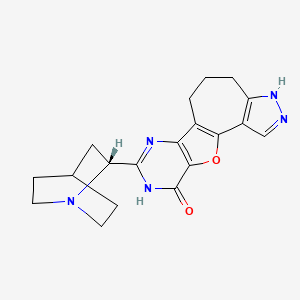
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
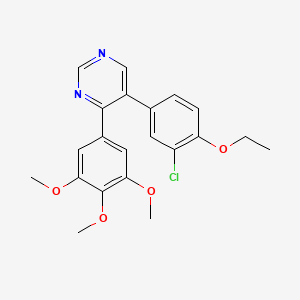

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
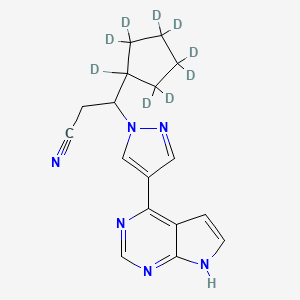
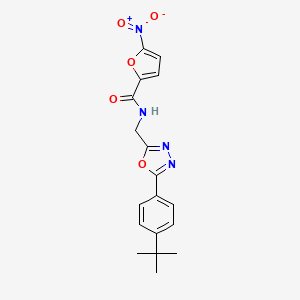
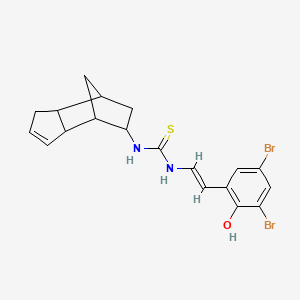
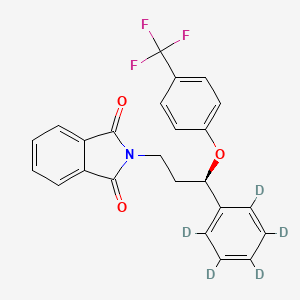
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

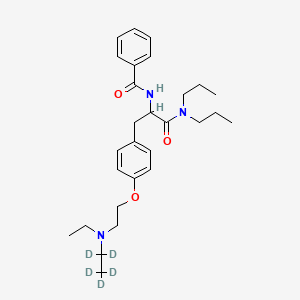
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
